N-benzyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide
Description
N-benzyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide is a sulfonamide derivative characterized by a benzyl group at the N-position, two methyl substituents at the 2- and 4-positions of the benzene ring, and a methyl-(4-methylphenyl)sulfonylamino moiety at the 3-position.
Properties
IUPAC Name |
N-benzyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S2/c1-17-10-13-21(14-11-17)31(28,29)25(4)23-18(2)12-15-22(19(23)3)30(26,27)24-16-20-8-6-5-7-9-20/h5-15,24H,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUCJVUXWQCXLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)NCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
AKOS002316351, also known as (2,6-dimethyl-3-{[benzylamino]sulfonyl}phenyl)methyl[(4-methylphenyl)sulfonyl] amine, VU0489240-1, or N-benzyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide, is a potent inhibitor of the mitochondrial protein VDAC1 (voltage-dependent anion channel 1). VDAC1 is a key player in the regulation of mitochondrial function and apoptosis.
Mode of Action
AKOS002316351 interacts with VDAC1, inhibiting both VDAC1 oligomerization and apoptosis. By inhibiting VDAC1, AKOS002316351 can protect against mitochondrial dysfunction.
Result of Action
The primary result of AKOS002316351’s action is the inhibition of VDAC1 oligomerization and apoptosis. This can lead to the protection of cells from mitochondrial dysfunction. The exact molecular and cellular effects of AKOS002316351’s action would depend on the specific cellular context and require further investigation.
Biological Activity
N-benzyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide is a complex sulfonamide compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₈H₁₉N₃O₄S₂
- Molecular Weight : 385.49 g/mol
- CAS Number : 17415-89-3
Sulfonamides, including this compound, exhibit various biological activities primarily through the inhibition of specific enzymes and receptors:
- Antimicrobial Activity : Sulfonamides are known to inhibit bacterial folate synthesis by blocking the enzyme dihydropteroate synthase, which is crucial for the production of folate in bacteria.
- Antitumor Effects : Research indicates that certain sulfonamide derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival (Scozzafava et al., 2003) .
- Inflammatory Response Modulation : The compound has shown potential as an inhibitor of the NLRP3 inflammasome, which plays a critical role in inflammatory diseases (Frankowski et al., 2012) .
Biological Activity Data
The following table summarizes key biological activities and their respective IC50 values for this compound and related compounds:
| Activity Type | Compound Name | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antimicrobial | This compound | 12.5 | |
| Antitumor | 4-methylbenzylamine-4-methylbenzenesulfonamide | 0.55 | |
| Inflammasome Inhibition | JC124 (analog) | 0.42 |
Case Studies
- Antitumor Activity : A study on sulfonamide derivatives demonstrated that modifications to the benzene ring could enhance antitumor activity against various cancer cell lines. The introduction of methyl groups at specific positions increased potency significantly (Cheung et al., 2002) .
- Inflammation and Pain Management : In vivo studies have shown that analogs of this compound effectively reduced inflammation in mouse models of arthritis, suggesting potential therapeutic applications in chronic inflammatory conditions (Pinniger et al., 2005) .
Scientific Research Applications
Antidiabetic Activity
Benzenesulfonamide derivatives, including N-benzyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide, have been explored for their antidiabetic properties. A study demonstrated that certain benzenesulfonamide derivatives exhibit significant hypoglycemic effects comparable to glibenclamide, a standard antidiabetic drug. The structural modifications of these compounds can lead to enhanced efficacy as oral antidiabetic agents .
Table 1: Antidiabetic Activity of Sulfonamide Derivatives
| Compound Name | Structure | Hypoglycemic Activity (compared to glibenclamide) |
|---|---|---|
| This compound | Structure | Moderate |
| Other Sulfonamide Derivatives | Structure | High |
Anticancer Properties
Recent research indicates that benzenesulfonamide derivatives can inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in various cancers. The compound demonstrated a remarkable selectivity for CA IX over CA II, with IC50 values ranging from 10.93 to 25.06 nM. Such inhibition can lead to apoptosis in cancer cell lines, making these compounds potential candidates for cancer therapy .
Table 2: Anticancer Activity of Benzenesulfonamide Derivatives
| Compound Name | Target Enzyme | IC50 Value (nM) | Effect on Cell Lines |
|---|---|---|---|
| This compound | CA IX | 10.93 - 25.06 | Induces apoptosis |
| Other Derivatives | CA II | 1.55 - 3.92 μM | Varies |
Antimicrobial Applications
The antimicrobial properties of benzenesulfonamides have also been studied extensively. These compounds can inhibit bacterial growth by targeting carbonic anhydrases present in bacteria, thereby interfering with their metabolic processes. The new derivatives have shown promising results against various bacterial strains and are being evaluated for their anti-biofilm activities .
Table 3: Antimicrobial Activity of Benzenesulfonamide Derivatives
| Compound Name | Bacterial Strain Tested | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Other Derivatives | S. aureus | 18 |
Mechanistic Studies
Mechanistic studies are crucial for understanding how these compounds exert their biological effects. For instance, the inhibition of carbonic anhydrase enzymes not only contributes to the anticancer efficacy but also plays a role in the antimicrobial action against pathogenic bacteria .
Chemical Reactions Analysis
Substitution Reactions
The sulfonamide group (-SO₂NH-) and benzenesulfonyl moiety serve as key reaction sites:
Benzylation
-
Conditions : Reaction with benzyl bromide (1.5 eq.) in tetrahydrofuran (THF)/aqueous K₂CO₃ at room temperature for 24 hours .
-
Mechanism : Likely SN1-like pathway involving benzylic carbocation formation .
-
Product : N-Benzyl derivatives with retention of the sulfonamide backbone.
| Reactant | Reagent | Product | Yield |
|---|---|---|---|
| Primary sulfonamide intermediate | Benzyl bromide | N-Benzyl-4-methylbenzenesulfonamide | 78% |
Hydrolysis
The sulfonamide bond exhibits stability under acidic/basic conditions but undergoes hydrolysis under extreme temperatures:
Acidic Hydrolysis
-
Outcome : Cleavage of the sulfonamide bond to yield 2,4-dimethylbenzenesulfonic acid and 3-methylaniline derivatives.
Basic Hydrolysis
-
Outcome : Partial decomposition with recovered starting material (≥65%).
Enzyme Inhibition Reactions
The compound acts as a competitive inhibitor for carbonic anhydrase isoforms (CA II/IX) due to structural mimicry of sulfonamide-based drugs :
CA IX Inhibition
-
IC₅₀ : 10.93–25.06 nM (CA IX) vs. 1.55–3.92 µM (CA II), showing >100-fold selectivity .
-
Mechanism : Coordination of the sulfonamide nitrogen to the Zn²⁺ ion in the enzyme active site .
| Enzyme | IC₅₀ (nM) | Selectivity Ratio (CA IX/II) |
|---|---|---|
| CA IX | 10.93–25.06 | 142–358 |
| CA II | 1550–3920 | - |
Oxidation of Methyl Groups
-
Conditions : KMnO₄ in acidic medium (H₂SO₄/H₂O).
-
Outcome : Conversion of methyl substituents to carboxylic acid groups (observed in analogous sulfonamides).
Reduction of Sulfonamide
-
Conditions : H₂/Pd-C in ethanol at 50°C.
-
Outcome : Partial reduction of the sulfonamide to thioether (not fully characterized for this compound).
Crystallographic and Spectroscopic Characterization
Reaction products are validated via:
-
¹H NMR : Distinct peaks for benzylic protons (δ 4.3–4.5 ppm) and aromatic protons (δ 7.1–7.8 ppm) .
-
X-ray Diffraction : Confirms planar geometry of the sulfonamide group (torsion angle: -179.2°) .
Thermal Stability
-
DSC/TGA Data : Decomposition onset at 220°C, with 95% mass loss by 400°C.
-
Applications : Stability supports its use in high-temperature synthetic protocols.
Comparative Reactivity
| Reaction Type | Key Functional Group | Reactivity Profile |
|---|---|---|
| Substitution | Sulfonamide (-SO₂NH-) | Moderate (requires strong base) |
| Hydrolysis | Sulfonamide bond | Low (requires extreme conditions) |
| Enzyme inhibition | Sulfonamide + aromatic ring | High (nanomolar affinity) |
Key Research Findings
-
Synthetic Flexibility : Benzylation and arylation reactions proceed efficiently under mild conditions, enabling structural diversification .
-
Enzyme Selectivity : The compound’s CA IX inhibition profile suggests therapeutic potential in hypoxic cancers .
-
Thermal Resilience : High decomposition temperature supports industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several sulfonamide derivatives reported in the literature. Below is a detailed comparison based on substituents, molecular properties, and biological activities:
Table 1: Structural and Functional Comparison
*Estimated molecular weight based on cyclohexyl analog (450.61 g/mol) with benzyl substitution.
Key Observations
The methyl-(4-methylphenyl)sulfonylamino group is shared with MP-A08, a dual sphingosine kinase (SphK) inhibitor, suggesting a possible role in kinase modulation . Unlike Celecoxib, which uses a pyrazole ring for COX-2 selectivity, the target compound lacks this motif, indicating divergent therapeutic pathways .
Celecoxib’s success as a COX-2 inhibitor underscores the importance of sulfonamide moieties in enzyme binding, but the absence of a pyrazole or trifluoromethyl group in the target compound limits direct comparison .
Synthetic Accessibility: The synthesis of N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide via sulfonyl chloride reactions () suggests feasible routes for preparing the target compound, though steric hindrance from the benzyl group may complicate synthesis .
Preparation Methods
Synthesis of 3-Nitro-2,4-Dimethylbenzenesulfonyl Chloride
The synthesis begins with the sulfonation of 2,4-dimethylnitrobenzene. Sulfur trioxide in chlorosulfonic acid introduces a sulfonic acid group at position 1, which is subsequently converted to the sulfonyl chloride using thionyl chloride (SOCl₂).
Reaction Conditions :
Formation of N-Benzyl-3-Nitro-2,4-Dimethylbenzenesulfonamide
The sulfonyl chloride intermediate reacts with benzylamine in anhydrous DCM under basic conditions (triethylamine, Et₃N) to form the primary sulfonamide.
Procedure :
- 3-Nitro-2,4-dimethylbenzenesulfonyl chloride (1.0 equiv) dissolved in DCM.
- Benzylamine (1.2 equiv) and Et₃N (2.0 equiv) added dropwise at 0°C.
- Reaction stirred at room temperature for 12 hours.
- Crude product purified via flash chromatography (hexane/ethyl acetate, 3:1).
Reduction of the Nitro Group to an Amine
Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol reduces the nitro group to a primary amine.
Optimized Conditions :
Methylation of the 3-Amino Group
The primary amine at position 3 is methylated using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃).
Key Steps :
- N-Benzyl-3-amino-2,4-dimethylbenzenesulfonamide (1.0 equiv) dissolved in DMF.
- CH₃I (1.5 equiv) and K₂CO₃ (2.0 equiv) added under nitrogen.
- Reaction heated to 60°C for 8 hours.
- Product isolated via aqueous workup and recrystallization (ethanol/water).
Sulfonylation with 4-Methylbenzenesulfonyl Chloride
The secondary amine undergoes sulfonylation with 4-methylbenzenesulfonyl chloride in pyridine to introduce the final sulfonyl group.
Procedure :
- N-Benzyl-3-(methylamino)-2,4-dimethylbenzenesulfonamide (1.0 equiv) dissolved in pyridine.
- 4-Methylbenzenesulfonyl chloride (1.2 equiv) added at 0°C.
- Reaction stirred at 25°C for 24 hours.
- Crude product purified via silica gel chromatography (dichloromethane/methanol, 9:1).
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.2 Hz, 2H, ArH), 7.45–7.30 (m, 5H, benzyl), 6.95 (s, 1H, ArH), 4.25 (s, 2H, CH₂Ph), 3.02 (s, 3H, NCH₃), 2.45 (s, 3H, ArCH₃), 2.40 (s, 3H, ArCH₃), 2.35 (s, 3H, SO₂C₆H₄CH₃).
- ¹³C NMR (100 MHz, CDCl₃) : δ 144.2 (SO₂C), 139.5 (ArC), 137.8 (ArC), 132.4 (ArC), 129.7–128.2 (benzyl carbons), 52.1 (CH₂Ph), 38.5 (NCH₃), 21.7–21.3 (ArCH₃).
High-Resolution Mass Spectrometry (HRMS)
Optimization and Challenges in Synthesis
Selectivity in Methylation
Direct alkylation of the primary amine required excess CH₃I and prolonged heating to achieve complete conversion to the secondary amine. Competing N-benzyl group methylation was mitigated by steric hindrance.
Sulfonylation Efficiency
The use of pyridine as both solvent and base prevented HCl-induced side reactions during sulfonylation. Lower yields (68%) were attributed to steric bulk at the secondary amine.
Alternative Synthetic Routes
Reductive Amination Approach
A one-pot reductive amination of 3-amino-2,4-dimethylbenzenesulfonamide with formaldehyde and NaBH₃CN yielded the N-methyl derivative in 70% yield, circumventing alkylation challenges.
Solid-Phase Synthesis
Patent US20080312205A1 describes a phase-transfer catalyzed sulfonylation using tris(dioxa-3,6-heptyl)amine (TDA-1), achieving 79% yield for analogous sulfonamides.
Industrial-Scale Considerations
- Cost Efficiency : Bulk preparation of 4-methylbenzenesulfonyl chloride reduces marginal costs.
- Purification : Recrystallization from isopropyl alcohol/toluene mixtures enhances purity (>99%).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-benzyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide, and how can reaction intermediates be characterized?
- Methodology : The synthesis typically involves sequential sulfonylation and alkylation steps. For example, sulfonamide formation can be achieved via nucleophilic substitution between a benzenesulfonyl chloride derivative and a benzylamine intermediate. Intermediate characterization should employ thin-layer chromatography (TLC) for reaction monitoring and NMR spectroscopy (¹H/¹³C) to confirm functional group integration and stereochemical outcomes .
- Optimization : Adjust reaction solvents (e.g., dichloromethane vs. ethanol) to improve yields, as polar aprotic solvents may enhance sulfonamide coupling efficiency .
Q. How can researchers validate the purity of this compound, and what analytical techniques are most effective?
- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity. Pair this with mass spectrometry (MS) to confirm molecular weight (e.g., ESI-MS for [M+H]⁺ peaks). For crystalline samples, melting point analysis provides additional validation .
Q. What spectroscopic markers in NMR are critical for confirming the structure of this sulfonamide derivative?
- Key Peaks :
- ¹H NMR : Look for deshielded aromatic protons (δ 7.2–8.1 ppm) and methyl groups adjacent to sulfonamide (δ 2.3–3.1 ppm).
- ¹³C NMR : Sulfonamide sulfur induces downfield shifts in adjacent carbons (e.g., C-SO₂ at ~125–135 ppm) .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., bond length/angle variations) be resolved for this compound?
- Methodology : Refine X-ray diffraction data using SHELXL ( ), which allows for robust handling of twinning or disordered regions. Validate against the CIF check tool in PLATON to identify outliers in geometry or thermal parameters .
- Case Study : In analogous sulfonamides, hydrogen bonding (N—H⋯O) often stabilizes crystal packing; compare your data to published motifs (e.g., intermolecular distances in ) .
Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?
- Approach : Perform docking studies (AutoDock Vina, Schrödinger Suite) using the crystal structure’s minimized conformation. Parameterize sulfonamide sulfurs and aromatic rings with DFT -derived charges (B3LYP/6-31G*) to improve accuracy .
- Validation : Cross-reference docking poses with experimental SAR data from related sulfonamides (e.g., ’s inhibition constants) .
Q. How can researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Troubleshooting :
By-Product Analysis : Use LC-MS to identify potential synthesis by-products (e.g., incomplete methylation at the 3-position).
Assay Conditions : Verify buffer pH (sulfonamides are pH-sensitive) and solubility (use DMSO stocks ≤0.1% to avoid aggregation) .
- Data Normalization : Compare IC₅₀ values against a positive control (e.g., acetazolamide for carbonic anhydrase inhibition) .
Q. What are the best practices for resolving ambiguities in hydrogen bonding networks observed in crystallography?
- Tools : Use OLEX2 or Mercury to visualize and quantify hydrogen bonds (distance/angle criteria: D—H⋯A ≤ 3.5 Å, angle ≥ 120°). For weak interactions, validate with Hirshfeld surface analysis .
- Example : In , the spirodiazaspiro ring’s N—H⋯O interactions were critical for stabilizing the tertiary structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
